1,2-Benzisoxazole, 5-chloro-3-methyl- 1,2-Benzisoxazole, 5-chloro-3-methyl-
Brand Name: Vulcanchem
CAS No.: 28909-34-4
VCID: VC8376107
InChI: InChI=1S/C8H6ClNO/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3
SMILES: CC1=NOC2=C1C=C(C=C2)Cl
Molecular Formula: C8H6ClNO
Molecular Weight: 167.59 g/mol

1,2-Benzisoxazole, 5-chloro-3-methyl-

CAS No.: 28909-34-4

Cat. No.: VC8376107

Molecular Formula: C8H6ClNO

Molecular Weight: 167.59 g/mol

* For research use only. Not for human or veterinary use.

1,2-Benzisoxazole, 5-chloro-3-methyl- - 28909-34-4

Specification

CAS No. 28909-34-4
Molecular Formula C8H6ClNO
Molecular Weight 167.59 g/mol
IUPAC Name 5-chloro-3-methyl-1,2-benzoxazole
Standard InChI InChI=1S/C8H6ClNO/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3
Standard InChI Key PHZBRZBTCWCSLE-UHFFFAOYSA-N
SMILES CC1=NOC2=C1C=C(C=C2)Cl
Canonical SMILES CC1=NOC2=C1C=C(C=C2)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The molecular formula of 1,2-benzisoxazole, 5-chloro-3-methyl- is C₈H₆ClNO, with a molecular weight of 167.59 g/mol . Its systematic name reflects the positions of substituents: a chlorine atom at the 5-position and a methyl group at the 3-position on the benzisoxazole scaffold. Synonyms include 5-chloro-3-methylbenzo[d]isoxazole and 5-chloro-3-methyl-1,2-benzisoxazole .

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis method involves cyclocondensation of hydroxylamine derivatives with substituted benzaldehydes. A 2008 study by Shastri et al. reported synthesizing this compound via the reaction of 5-chloro-2-hydroxyacetophenone with hydroxylamine hydrochloride under acidic conditions . Key steps include:

  • Formation of an oxime intermediate through nucleophilic addition of hydroxylamine to the carbonyl group.

  • Cyclization via intramolecular nucleophilic attack, facilitated by acid catalysis, to form the isoxazole ring.

The reaction yields approximately 87% purity, with purification achieved through recrystallization from ethanol .

Industrial Production

Global suppliers such as ATK Chemical Company (China) and Bide Pharmatech (China) list 1,2-benzisoxazole, 5-chloro-3-methyl- as a catalog item, indicating its commercial availability for research applications . Production scales are likely limited to laboratory quantities, given the compound’s niche use.

Physicochemical Properties

Physical Properties

PropertyValueSource
Melting Point55°C
Boiling Point (predicted)269.2 ± 20.0°C
Density (predicted)1.311 ± 0.06 g/cm³
LogP2.79

The compound’s moderate lipophilicity (LogP = 2.79) suggests solubility in organic solvents like dichloromethane or ethyl acetate, though aqueous solubility is likely low .

Stability and Reactivity

1,2-Benzisoxazole derivatives are generally stable under ambient conditions but may degrade under strong acidic or alkaline environments due to ring-opening reactions. The electron-withdrawing chlorine atom enhances electrophilic substitution resistance at the 5-position, while the methyl group at the 3-position may sterically hinder reactions at adjacent sites .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Benzisoxazole scaffolds are pivotal in drug discovery, notably in antipsychotics (e.g., risperidone). While direct medicinal uses of 1,2-benzisoxazole, 5-chloro-3-methyl- are undocumented, its structural analogs serve as precursors in synthesizing bioactive molecules .

Material Science

The compound’s aromaticity and heterocyclic structure make it a candidate for optoelectronic materials, though specific applications remain unexplored in the literature .

GHS CodeHazard StatementPrecautionary Measures
H302Harmful if swallowedAvoid ingestion
H312Harmful in contact with skinWear protective gloves
H332Harmful if inhaledUse in well-ventilated areas

Safety data sheets (SDS) recommend using personal protective equipment (PPE), including gloves and eye protection, during handling .

Environmental Impact

No ecotoxicity data are available, but proper disposal via licensed waste management facilities is advised to prevent environmental contamination .

SupplierLocationPurity
ATK Chemical Company LimitedChina>95%
Bide Pharmatech Ltd.China>98%
Shanghai Amico ChemicalsChina>90%

Prices range from $50–200 per gram, depending on quantity and purity .

Future Research Directions

  • Pharmacological Screening: Evaluate bioactivity in neurological or antimicrobial assays.

  • Derivatization Studies: Explore substitutions at the 4- or 6-positions to modulate electronic properties.

  • Crystallography: Resolve single-crystal structures to correlate geometry with reactivity.

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